
4-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H16ClF3N4O2S and its molecular weight is 396.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Anticancer Activity
A study by Sławiński et al. (2012) focused on the synthesis of novel benzenesulfonamide derivatives as potential anticancer agents. These compounds were evaluated in vitro against a panel of human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cells. The research highlighted a compound that showed remarkable activity at low micromolar GI50 levels against 13 human tumor cell lines, demonstrating the potential of such compounds in anticancer therapy (Sławiński et al., 2012).
UV Protection and Antimicrobial Applications
Mohamed et al. (2020) designed benzenesulfonamides with azo dyes for simultaneous dyeing and functional finishing of cotton textiles. These compounds conferred UV protection and antibacterial properties to the treated fabrics, indicating a multifunctional application in textile manufacturing that enhances both the utility and value of the final product (Mohamed et al., 2020).
Molecular Structure Studies
Research into the crystal structures of benzenesulfonamide derivatives has provided insights into the molecular interactions and packing within these compounds. Bats et al. (2001) investigated two isomorphous benzenesulfonamide crystal structures, revealing the significance of intermolecular C-H...O, C-H...π, and C-H...Cl interactions in determining the overall structure. Such studies are crucial for understanding the physical and chemical properties of these compounds (Bats et al., 2001).
Photochemical Decomposition Studies
The photochemical behavior of sulfonamide compounds in aqueous solutions has been examined to understand their stability and degradation pathways. Zhou and Moore (1994) studied the decomposition of sulfamethoxazole, a related sulfonamide, under acidic conditions, identifying several photoproducts and proposing mechanisms for their formation. This research is relevant for assessing the environmental impact and degradation of sulfonamide-based compounds (Zhou & Moore, 1994).
Eigenschaften
IUPAC Name |
4-chloro-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N4O2S/c1-9(2)13(8-22-19-5-6-20-22)21-25(23,24)10-3-4-12(15)11(7-10)14(16,17)18/h3-7,9,13,21H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGPEIJHTCOLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-[6-(3-chloro-4-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2525853.png)
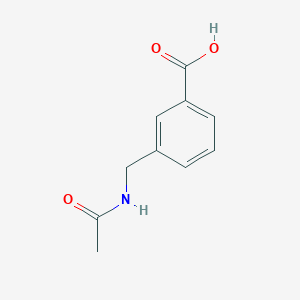

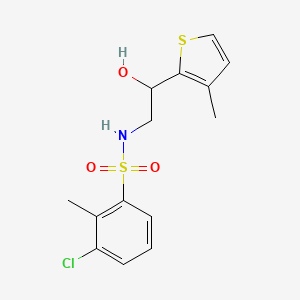

![[(1R,2R)-2-Amino-1-methylcyclopentyl]methanol](/img/structure/B2525865.png)
![6-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2525866.png)

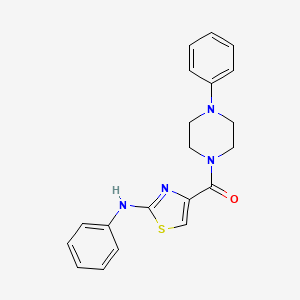
![2-Chloro-N-[(4-chloro-3-methylphenyl)methyl]-N-(1-methyltriazol-4-yl)acetamide](/img/structure/B2525869.png)
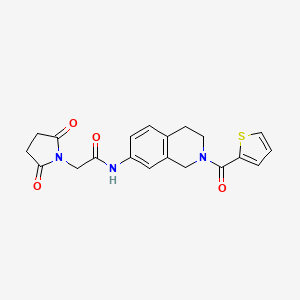
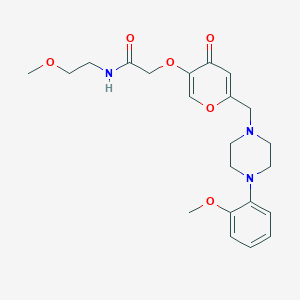
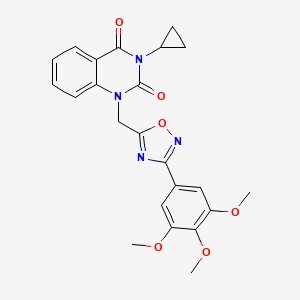
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2525875.png)
